3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride
Description
3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride is a specialized aromatic sulfonyl chloride featuring a central benzene ring substituted with a sulfonyl chloride (-SO₂Cl) group and a phenoxy (-O-C₆H₃(CF₃)₂) moiety. The phenoxy group itself is further substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions. This structure confers high electron-withdrawing character, enhancing reactivity in nucleophilic substitution reactions. The compound is primarily utilized in organic synthesis for introducing sulfonate groups into target molecules, particularly in pharmaceuticals and agrochemicals, where the trifluoromethyl groups improve metabolic stability and lipophilicity .
Properties
Molecular Formula |
C14H7ClF6O3S |
|---|---|
Molecular Weight |
404.7 g/mol |
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-2-10(7-12)24-11-5-8(13(16,17)18)4-9(6-11)14(19,20)21/h1-7H |
InChI Key |
WQQHVYQXYSOYAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with a sulfonyl chloride derivative. One common method includes the slow addition of trifluoromethanesulfonic acid to a cooled solution of phenol trifluoromethanesulfonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide, while coupling reactions would produce biaryl compounds.
Scientific Research Applications
3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups and sulfonyl chloride functionalities.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group and Reactivity
- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (CAS: N/A; PubChem CID: 520945): This compound shares the sulfonyl chloride group and bis(trifluoromethyl) substitution on the benzene ring but lacks the phenoxy linker. The absence of the phenoxy group reduces steric hindrance and may increase electrophilicity at the sulfonyl chloride site compared to the target compound. Its applications focus on sulfonylation reactions in drug intermediates .
- 3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9): A benzoyl chloride derivative with a chloro and trifluoromethyl substituent. Unlike the sulfonyl chloride group, the benzoyl chloride (-COCl) is highly reactive in acylation reactions. The chloro substituent further enhances electron withdrawal, making it more reactive than the phenoxy-substituted target compound in nucleophilic acylations .
Physical Properties
Research Findings and Trends
Recent studies highlight the superiority of sulfonyl chlorides over acyl chlorides in synthesizing sulfonamide-based protease inhibitors due to their stability under physiological conditions. The trifluoromethyl groups in the target compound enhance binding affinity to hydrophobic enzyme pockets, as demonstrated in kinase inhibitor assays . By contrast, benzoyl chlorides like 3,5-bis(trifluoromethyl)benzoyl chloride are preferred for constructing fluorinated aromatic ketones in materials science .
Biological Activity
3-(3,5-Bis(trifluoromethyl)phenoxy)benzene-1-sulfonyl chloride, with the CAS number 885950-87-8, is a sulfonyl chloride derivative characterized by the presence of trifluoromethyl groups. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications and its role as a building block in medicinal chemistry.
- Molecular Formula : C14H7ClF6O3S
- Molecular Weight : 404.71 g/mol
- Boiling Point : Approximately 365.1 °C (predicted)
- Density : 1.534 g/cm³ (predicted)
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. The incorporation of these groups often enhances the biological activity of the parent compounds.
- Mechanism of Action : Trifluoromethyl groups are known to influence the lipophilicity and electronic properties of compounds, which can enhance their ability to penetrate bacterial membranes and inhibit key metabolic pathways.
-
Case Studies :
- A study on pyrazole derivatives indicated that compounds with trifluoromethyl substitutions exhibited potent growth inhibition against drug-resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) . The minimum inhibitory concentration (MIC) values for some derivatives were as low as 0.5 µg/mL.
- Another investigation into various trifluoromethyl-substituted compounds demonstrated effective eradication of biofilms formed by S. aureus and E. faecalis, with MBEC (minimum biofilm eradication concentration) values reaching as low as 1 µg/mL .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly alters the pharmacodynamics and pharmacokinetics of compounds:
- Increased Potency : The trifluoromethyl group can enhance binding affinity to biological targets, as seen in several FDA-approved drugs where this moiety plays a crucial role in their efficacy .
- Diverse Applications : Beyond antimicrobial activity, compounds like this compound may also serve as intermediates in synthesizing pharmaceuticals targeting various diseases.
Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
